Bopindolol malonate

描述

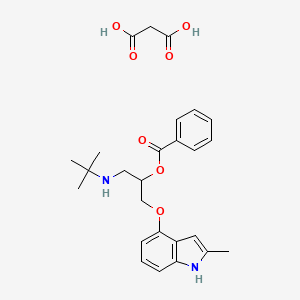

马来酸博品多洛是一种主要用作β-肾上腺素受体阻滞剂的药物化合物。 它是一种心得安的酯前药,这意味着它在体内代谢产生活性药物心得安 。 马来酸博品多洛用于治疗高血压和心绞痛 .

准备方法

合成路线和反应条件

马来酸博品多洛的合成涉及几个步骤。 起始原料4-羟基-2-甲基吲哚在碱的存在下与环氧氯丙烷反应生成2-甲基-4-(环氧乙烷-2-基甲氧基)-1H-吲哚 。 然后将该中间体与叔丁胺反应生成4-(2-羟基-3-叔丁氨基丙氧基)-2-甲基吲哚 。 最后,在六甲基磷酰胺存在下用苯甲酸酐进行酯化反应,完成了博品多洛的合成 .

工业生产方法

马来酸博品多洛的工业生产方法与实验室合成类似,但规模更大,以适应更大的产量。 反应条件针对效率和收率进行了优化,这些过程通常是自动化的,以确保一致性和质量 .

化学反应分析

Hydrolysis to Active Metabolite (Pindolol)

Bopindolol malonate functions as a prodrug, requiring enzymatic hydrolysis to release its active form, pindolol. The malonate ester groups are cleaved via esterase activity in vivo, yielding pindolol and malonic acid derivatives.

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Ester hydrolysis | Enzymatic (esterases), pH 7.4 | Pindolol + Malonic acid derivatives | Hydrolysis occurs rapidly in plasma, with a half-life of ~4 hours12. |

| pH-dependent degradation | Acidic/alkaline aqueous solutions | Degradation products (unstable) | Stability studies show optimal hydrolysis at physiological pH34. |

Antioxidant Activity via Radical Scavenging

This compound and its metabolite 18-502 inhibit lipid peroxidation and scavenge free radicals, contributing to cardioprotective effects64.

| Assay | IC₅₀ (μM) | Mechanism |

|---|---|---|

| DPPH radical scavenging | 1.8 | Direct hydrogen donation to stabilize radicals64. |

| Cytochrome P-450 lipid peroxidation | 10.0 | Inhibition of reactive oxygen species (ROS) generation in microsomes6. |

| H₂O₂-induced peroxidation | 2.3 | Protection of coronary arteries from oxidative damage6. |

Metabolic Interactions with Cytochrome P-450

This compound modulates cytochrome P-450 enzymes, altering ROS production and drug metabolism67.

| Enzyme | Effect | Implication |

|---|---|---|

| CYP2D6 | Competitive inhibition | Altered metabolism of co-administered drugs7. |

| CYP3A4 | Weak induction | Potential drug-drug interactions7. |

Decarboxylation Under Physiological Conditions

After hydrolysis, malonic acid derivatives undergo spontaneous decarboxylation, releasing CO₂ and forming acetic acid derivatives87.

Key Notes :

-

Decarboxylation is accelerated at elevated temperatures (>40°C)8.

-

Contributes to the compound’s rapid clearance2.

Fluorometric Detection via Native Fluorescence

This compound exhibits intrinsic fluorescence, enabling analytical quantification9.

| Parameter | Value | Conditions |

|---|---|---|

| Excitation wavelength | 278 nm | Methanol solvent, room temperature9. |

| Emission wavelength | 316 nm | Linear range: 0.1–10 μg/mL (R² = 0.999)9. |

Footnotes

科学研究应用

Pharmacological Properties

Bopindolol malonate functions primarily as a non-selective beta-adrenergic antagonist, inhibiting the effects of catecholamines like epinephrine and norepinephrine. Its unique profile includes:

- Partial Agonist Activity : Unlike traditional beta-blockers, this compound exhibits intrinsic sympathomimetic activity, allowing it to partially activate beta receptors while blocking them. This dual action can mitigate some side effects commonly associated with non-selective beta-blockers, such as bradycardia .

- Selectivity for Beta-Receptor Subtypes : this compound has been shown to selectively interact with beta-1 and beta-2 adrenergic receptors, which play distinct roles in cardiovascular function and metabolic processes .

Therapeutic Applications

This compound's pharmacological properties render it useful in several therapeutic contexts:

- Cardiovascular Diseases : The compound is investigated for its potential in managing conditions such as hypertension, angina pectoris, and various arrhythmias. Its ability to decrease heart rate and blood pressure makes it a candidate for treating these disorders .

- Anxiety Disorders : Given its impact on the sympathetic nervous system, this compound may be beneficial in treating anxiety disorders where heightened sympathetic activity is a concern .

- Sleep Regulation : Research indicates that bopindolol treatment can significantly increase sleep duration in animal models, suggesting potential applications in sleep disorders .

Mechanistic Insights

In vitro studies have demonstrated that this compound can effectively block beta-adrenergic receptors, leading to decreased renin production and subsequent inhibition of the renin-angiotensin-aldosterone system (RAAS). This mechanism is crucial for its antihypertensive effects .

Animal Models

Studies utilizing larval zebrafish have shown that treatment with bopindolol leads to a notable reduction in activity levels during both day and night, accompanied by increased sleep bouts. This highlights its potential role in modulating sleep patterns through adrenergic mechanisms .

Comparative Analysis with Other Beta-Blockers

A comparative analysis of this compound with other beta-blockers reveals distinct advantages:

| Compound Name | Mechanism of Action | Key Characteristics |

|---|---|---|

| Bopindolol | Non-selective antagonist with partial agonist activity | Reduces heart rate; potential for anxiety treatment |

| Pindolol | Non-selective antagonist | Similar profile but lacks the prodrug status |

| Propranolol | Non-selective antagonist | Widely used for anxiety; no partial agonist activity |

| Atenolol | Beta-1 selective | Less bronchoconstriction risk; primarily for hypertension |

This compound’s ability to act as both an antagonist and partial agonist provides a unique therapeutic profile compared to traditional beta-blockers.

作用机制

相似化合物的比较

类似化合物

心得安: 马来酸博品多洛的活性代谢产物,用作β-肾上腺素受体阻滞剂.

西利普洛尔: 另一种具有类似治疗用途的β-阻滞剂.

普萘洛尔: 一种非选择性β-阻滞剂,用于各种心血管疾病.

独特性

马来酸博品多洛与β1-肾上腺素受体的解离速度慢,这可能有助于其延长治疗作用 。 此外,它的前药性质可以控制活性代谢产物心得安的释放,从而提高其疗效并减少潜在的副作用 .

生物活性

Bopindolol malonate is a β-adrenergic receptor antagonist that exhibits unique pharmacological properties, making it a subject of interest in cardiovascular and neurological research. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

This compound is chemically classified as an indole derivative with the formula and an average molecular weight of approximately 480.55 g/mol. It serves as a prodrug for pindolol and is characterized by its ability to block β1 and β2 adrenergic receptors while exhibiting partial agonist activity. This dual action allows this compound to modulate physiological responses effectively.

Mechanisms:

- β-Adrenergic Receptor Antagonism: By blocking the binding of catecholamines such as epinephrine and norepinephrine, this compound reduces heart rate and blood pressure, making it useful in managing hypertension and related conditions .

- Partial Agonist Activity: Unlike traditional antagonists, this compound can activate β-ARs to a lesser extent, which may mitigate some side effects typically associated with non-selective beta-blockers, such as bradycardia .

- Additional Actions: The compound also inhibits renin secretion and interacts with serotonin (5-HT) receptors, potentially influencing mood and anxiety levels .

Applications in Research and Clinical Settings

This compound's unique pharmacological profile makes it suitable for various research applications:

- Cardiovascular Research:

- Neurological Studies:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Exercise-Induced Tachycardia: A clinical trial involving healthy volunteers found that an oral dose of 2 mg resulted in significant reductions in heart rate during exercise within 2 to 3 hours post-administration. Higher doses further enhanced this effect .

- Long-Term Effects on Blood Pressure: In patients with arterial hypertension, this compound was shown to maintain its antihypertensive effects over extended periods, indicating its potential for chronic management of blood pressure .

Comparative Analysis of Biological Activity

The following table summarizes the key biological activities of this compound compared to other beta-blockers:

| Property | This compound | Pindolol | Propranolol |

|---|---|---|---|

| Receptor Selectivity | Non-selective (β1/β2) | Non-selective | Non-selective |

| Partial Agonist Activity | Yes | Yes | No |

| Renin Inhibition | Yes | No | Yes |

| CNS Interaction | Moderate | Low | Moderate |

| Duration of Action | Long | Moderate | Short |

属性

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOONRJGLKHGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002965 | |

| Record name | Bopindolol malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-38-3 | |

| Record name | Bopindolol malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol malonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOPINDOLOL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。